

Application Notes and Protocols for ET-JQ1-OH in Cell Culture

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Compound of Interest

Compound Name: ET-JQ1-OH

Cat. No.: B11938138

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Introduction

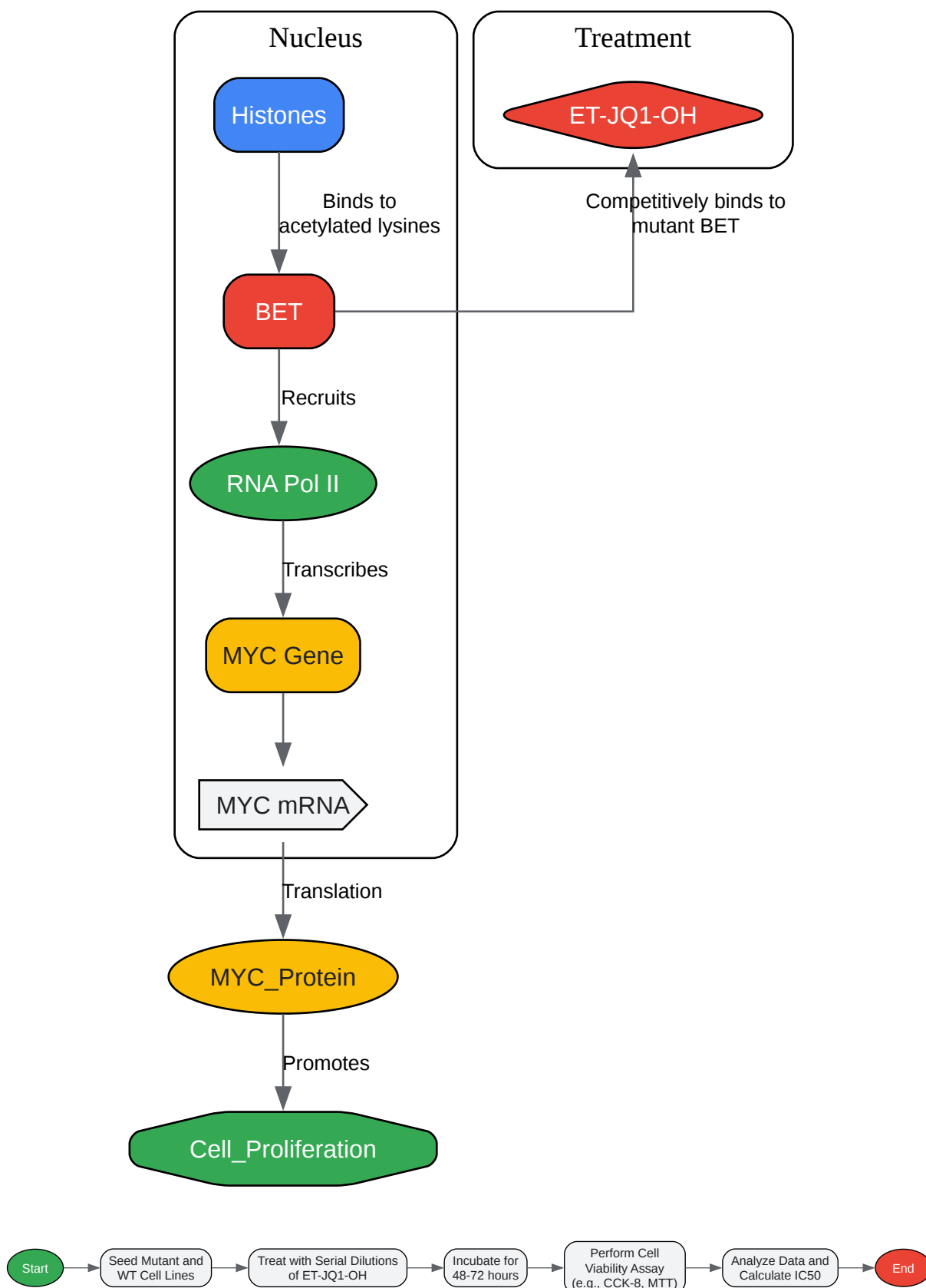
ET-JQ1-OH is a potent and selective, allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As a derivative of the well-characterized pan-BET inhibitor JQ1, **ET-JQ1-OH** was developed using a "bump-and-hole" strategy. This approach introduces a "bump" (an ethyl group) onto the JQ1 scaffold, which fits into a corresponding "hole" created by specific mutations in the acetyl-lysine binding pocket of BET bromodomains. This design confers high selectivity for mutant BET proteins, particularly those with leucine to alanine (L/A) or leucine to valine (L/V) substitutions, while exhibiting significantly reduced affinity for wild-type (WT) BET proteins.[1][2][3][4]

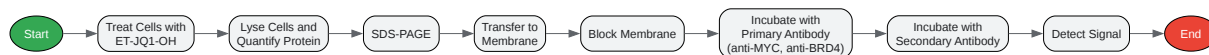
These application notes provide a comprehensive guide for the use of **ET-JQ1-OH** in cell culture, with detailed protocols for key experiments. Given the limited availability of direct experimental data for **ET-JQ1-OH**, the provided protocols are based on established methods for its parent compound, JQ1. Researchers are strongly advised to perform initial dose-response experiments to determine the optimal concentration for their specific mutant cell lines.

Mechanism of Action

ET-JQ1-OH, like JQ1, functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin.[5] The

primary consequence of this action is the transcriptional repression of key oncogenes, most notably MYC.^{[6][7][8][9][10][11]} The allele-specific nature of **ET-JQ1-OH** allows for the targeted inhibition of BET-dependent pathways in cells harboring specific BET mutations, providing a valuable tool for chemical biology and targeted therapeutic development.





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